molecular formula C7H5Cl2F B110539 4-Chloro-1-(chloromethyl)-2-fluorobenzene CAS No. 87417-71-8

4-Chloro-1-(chloromethyl)-2-fluorobenzene

Cat. No.: B110539
CAS No.: 87417-71-8
M. Wt: 179.02 g/mol
InChI Key: CMGAVHMLDNAXBU-UHFFFAOYSA-N
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Description

4-Chloro-1-(chloromethyl)-2-fluorobenzene is an important industrial chemical with a wide range of applications in the synthesis of organic compounds. It is a versatile building block for organic synthesis, and has been used for the production of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used as a reagent in the synthesis of various compounds and as a catalyst in the synthesis of polymers.

Scientific Research Applications

Synthesis of Complex Molecules

4-Chloro-1-(chloromethyl)-2-fluorobenzene is a key intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the development of practical synthesis methods for complex biphenyl structures, such as 2-Fluoro-4-bromobiphenyl, which is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009). These synthesis methods highlight the importance of this compound in creating biologically active compounds.

Material Science Applications

In material science, the study of metal(II) 2-fluorobenzoate complexes has revealed insights into the structural properties that affect the formation of target molecules. The investigation of these complexes with various N-donor ligands contributes to future research in materials science, emphasizing the role of fluorine-containing compounds in the development of new materials with potential applications in various industries (Öztürkkan & Necefoğlu, 2022).

Environmental Studies

This compound and its derivatives are also relevant in environmental studies, especially concerning the analysis of the occurrence, fate, and behavior of certain compounds in aquatic environments. For example, parabens, which share a similar concern regarding environmental persistence and potential toxicity, have been extensively studied to understand their impact on water systems (Haman et al., 2015). While this does not directly relate to this compound, it exemplifies the broader context of environmental research concerning synthetic organic compounds.

Safety and Hazards

The specific safety and hazards associated with “4-Chloro-1-(chloromethyl)-2-fluorobenzene” are not detailed in the available resources .

Properties

IUPAC Name

4-chloro-1-(chloromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGAVHMLDNAXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564952
Record name 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87417-71-8
Record name 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Then, 16.5 g of 4-chloro-2-fluorobenzylalcohol was dissolved in 150 ml of tetrahydrofuran and 1 ml of pyridine, to which 10 ml of thionyl chloride was added dropwise at 5° C., and the mixture was stirred for 2⅚ hours. After completion of the reaction, the reaction mixture was concentrated, and the precipitated crystals were collected by filtration. The filtrate was subjected to silica gel column chromatography, which afforded 18.5 g of 4-chloro-2-fluorobenzyl chloride.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

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